molecular formula C17H17N5OS B4675204 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide

3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide

Cat. No. B4675204
M. Wt: 339.4 g/mol
InChI Key: DJJDNEYVPNXKES-UHFFFAOYSA-N
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Description

3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a tetrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide is not fully understood. However, it has been suggested that 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide may inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition may lead to the induction of apoptosis in cancer cells. 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has also been shown to have a direct effect on the cell membrane, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and scavenge free radicals. 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been extensively studied, which makes it a well-characterized compound. However, 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide also has some limitations. It is a tetrazole-based compound, which can be unstable under certain conditions. Additionally, 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has not been extensively studied in vivo, which limits its potential applications in clinical settings.

Future Directions

For the study of 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide include further investigation of its potential applications in cancer treatment, inflammatory diseases, and toxicity.

Scientific Research Applications

3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antimicrobial, and antioxidant properties. 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antibacterial and antifungal properties. Additionally, 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-13-6-5-9-15(12-13)22-17(19-20-21-22)24-11-10-16(23)18-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDNEYVPNXKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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